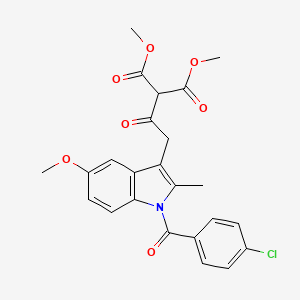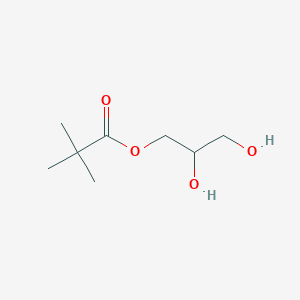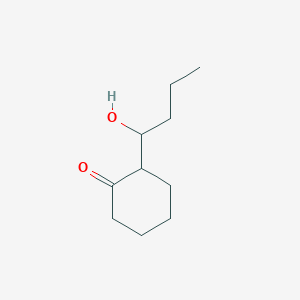![molecular formula C21H10BrNO3S B14608605 6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione CAS No. 60878-35-5](/img/structure/B14608605.png)
6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione is a chemical compound belonging to the thioxanthene family Thioxanthenes are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione typically involves multi-step organic reactions. One common method includes the bromination of naphtho[2,3-c]thioxanthene-5,8,14-trione followed by the introduction of an amino group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine or amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted thioxanthenes.
Scientific Research Applications
6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
- 10-Bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
Uniqueness
6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione is unique due to the presence of both amino and bromo groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research .
Properties
CAS No. |
60878-35-5 |
|---|---|
Molecular Formula |
C21H10BrNO3S |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
6-amino-10-bromonaphtho[2,3-c]thioxanthene-5,8,14-trione |
InChI |
InChI=1S/C21H10BrNO3S/c22-9-5-6-15-12(7-9)18(24)13-8-14(23)16-17(21(13)27-15)20(26)11-4-2-1-3-10(11)19(16)25/h1-8H,23H2 |
InChI Key |
DIJLYJJHEXBQJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)SC5=C(C4=O)C=C(C=C5)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol](/img/structure/B14608529.png)

![4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14608532.png)
![Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene](/img/structure/B14608536.png)


![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)
![3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14608562.png)
![[4,4,4-Trifluoro-3-(trifluoromethyl)but-2-en-1-ylidene]propanedinitrile](/img/structure/B14608566.png)
![2,2'-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14608572.png)
![4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide](/img/structure/B14608584.png)


![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
